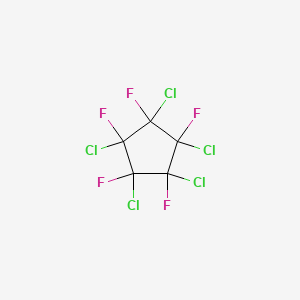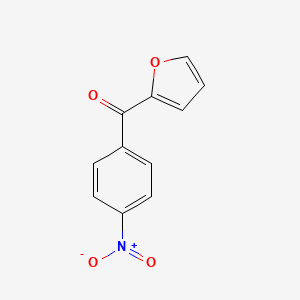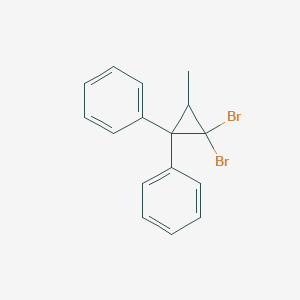
1,1'-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms and a methyl group, and connected to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromine under controlled conditions . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different halogens or functional groups, while oxidation and reduction reactions can lead to various cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the biological activity of cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene involves its interaction with molecular targets through its reactive bromine atoms and cyclopropane ring. The compound can undergo various chemical transformations, leading to the formation of different products that can interact with biological molecules or other chemical entities. The specific pathways and molecular targets depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dibromo-2-methylcyclopropane: Similar structure but lacks the benzene rings.
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Contains additional chloromethyl groups.
1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene: Similar cyclopropane structure but different substituents.
Eigenschaften
CAS-Nummer |
30979-49-8 |
|---|---|
Molekularformel |
C16H14Br2 |
Molekulargewicht |
366.09 g/mol |
IUPAC-Name |
(2,2-dibromo-3-methyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H14Br2/c1-12-15(16(12,17)18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
ITNGDRASFSYSQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


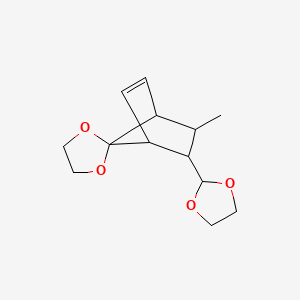
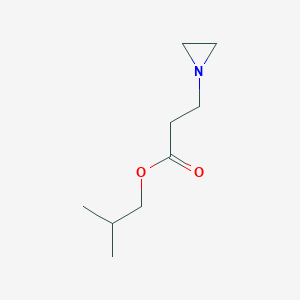
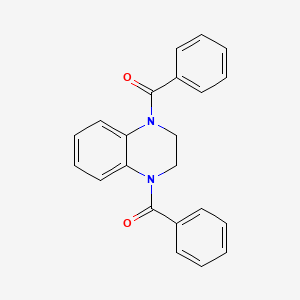
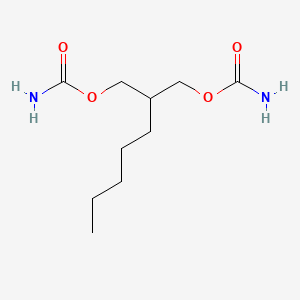
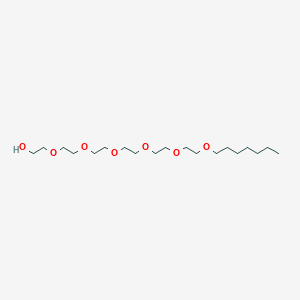
![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
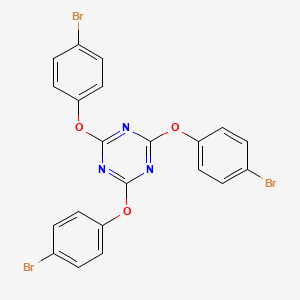
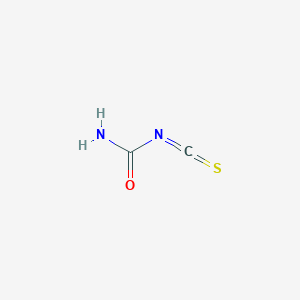
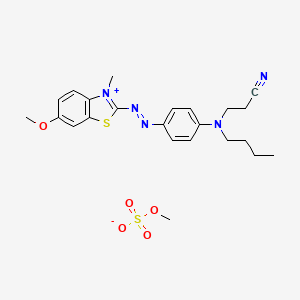


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
